2,8-Diazaspiro[4.6]undecane-3,9-dione
Description
2,8-Diazaspiro[4.6]undecane-3,9-dione is a bicyclic diketopiperazine featuring a spirocyclic framework with nitrogen atoms at positions 2 and 8 and two ketone groups at positions 3 and 7.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,9-diazaspiro[4.6]undecane-3,8-dione |
InChI |
InChI=1S/C9H14N2O2/c12-7-1-2-9(3-4-10-7)5-8(13)11-6-9/h1-6H2,(H,10,12)(H,11,13) |
InChI Key |
YXBGBORFYJNOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1=O)CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Reduction
The most well-documented approach to 2,8-diazaspiro[4.6]undecane-3,9-dione involves a multi-step sequence beginning with N-benzyl piperidine-4-ketone and ethyl cyanoacetate. This method, adapted from a patented protocol for analogous diazaspiro compounds, proceeds through three critical stages:
Formation of the Dicyanocarbodiimide Intermediate
In the initial step, N-benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in a colamine solution at 0°C for eight days. The reaction generates a dicyanocarbodiimide intermediate (9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiral shell[4.6]undecane) with a 65% yield. The colamine solvent facilitates imine formation while suppressing side reactions.
Acidic Hydrolysis and Decarboxylation
The dicyano intermediate undergoes hydrolysis in a 50% phosphate buffer at 110°C for 30 hours. This step selectively cleaves the nitrile groups, yielding 9-benzyl-3,9-diaza-2,4-dioxo-spiral[4.6]undecane with 64% efficiency. The acidic conditions promote decarboxylation, critical for forming the diketone moiety.
Lithium Aluminum Hydride Reduction
The final reduction step employs lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under reflux for 16 hours. This reduces the diketone to the corresponding diamine, 3-benzyl-2,8-diazaspiro[4.6]undecane, with a 73% yield. Subsequent deprotection via hydrogenolysis (10% Pd/C, H₂ at 50 psi) removes the benzyl group, affording the target compound.
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethyl cyanoacetate, colamine, 0°C | 65% |
| Hydrolysis/Decarboxylation | H₃PO₄ buffer, 110°C, 30 hrs | 64% |
| LAH Reduction | LAH, THF, reflux, 16 hrs | 73% |
| Deprotection | Pd/C, H₂, 50 psi | 82% |
Protecting Group Strategies
Successful synthesis of this compound necessitates judicious use of protecting groups to prevent side reactions:
Challenges and Optimization Opportunities
Stereochemical Control
The spiro center’s configuration remains a challenge, as current methods yield racemic mixtures. Chiral auxiliaries or asymmetric catalysis could address this limitation.
Yield Improvement
The multi-step approach’s 25% overall yield stems primarily from LAH reduction inefficiencies. Substituting LAH with milder reductants (e.g., NaBH₄/CeCl₃) may improve selectivity.
Green Chemistry Considerations
Replacing THF with cyclopentyl methyl ether (CPME) and minimizing Pd/C usage could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro diketones, while reduction can produce spiro alcohols .
Scientific Research Applications
2,8-Diazaspiro[4.6]undecane-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral enzymes. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Anticonvulsant Activity
Compounds like 5a–f and 6a–x (–2) exhibit anticonvulsant properties by mimicking hydantoins, a classical anticonvulsant class. The spiro[5.5]undecane derivative 5d shows superior yield (80%) and thermal stability (m.p. 162°C), suggesting advantages in formulation over smaller-ring analogs .
Cell Adhesion Modulation
3,9-Diazaspiro[5.5]undecane () demonstrates non-peptidic induction of syndecan-4 clustering, a mechanism critical in wound healing.
Patent and Commercial Relevance
Patent filings for 2,8-diazaspiro[4.5]decane derivatives () highlight industrial interest in this scaffold for CNS disorders. The [4.6] variant’s larger ring may offer patentable novelty in pharmacokinetic profiles .
Challenges and Limitations
- Synthetic Complexity: Alkylation steps (e.g., for triazaspiro derivatives) often require phase-transfer catalysts and yield impurities (e.g., Imp. K–N in ), complicating scale-up .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,8-Diazaspiro[4.6]undecane-3,9-dione, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound often involves spirocyclization strategies using Boc-protected intermediates. For example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5) serves as a precursor, where deprotection under acidic conditions (e.g., TFA) yields the free spiroamine. Optimizing reaction parameters such as temperature (0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry of reagents (e.g., 1.2–2.0 eq. of coupling agents) can enhance yields to >75% . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.
Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are critical for structural confirmation. Impurity profiling, such as detecting 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), requires HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and comparison against reference standards from pharmacopeial guidelines (e.g., EP Impurity K, L, M) . Quantification via LC-MS/MS ensures sensitivity down to 0.1% impurity levels.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic derivatives under varying synthetic conditions?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent-dependent tautomerism. For example, Boc-protected intermediates (e.g., CAS: 674792-08-6) exhibit distinct -NMR shifts in polar vs. nonpolar solvents due to restricted rotation. Computational modeling (DFT or MD simulations) paired with variable-temperature NMR can clarify dynamic behavior . Cross-validating data with X-ray crystallography (if crystalline) provides definitive structural evidence.
Q. What mechanistic insights explain the biological activity of this compound in heparan sulfate-mediated cell adhesion?
- Methodological Answer : Studies on analogs like 3,9-Diazaspiro[5.5]undecane suggest cooperative binding to heparan sulfate (HS), inducing syndecan-4 clustering on cell surfaces. To investigate this, perform surface plasmon resonance (SPR) to measure binding kinetics () and confocal microscopy to visualize HS assembly. Mutagenesis of HS-binding domains (e.g., sulfation sites) can validate specificity .
Q. How do structural modifications (e.g., nitro groups) impact the stability and energetic properties of spirocyclic compounds?
- Methodological Answer : Introducing nitro groups, as in 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane-3,9-dione, increases thermal instability. Accelerated rate calorimetry (ARC) and TGA/DSC analyses reveal decomposition onset temperatures (e.g., 180–220°C) and activation energies () via Kissinger or Ozawa methods. Comparative studies with non-nitrated analogs highlight trade-offs between energy density and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
